
LY 235959
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves several steps. One common method includes the reaction of isoquinoline derivatives with phosphonomethylating agents under controlled conditions . Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
LY 235959 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
LY 235959 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for various applications, primarily related to its interactions with other drugs and its effects on neurological and behavioral processes .
Epilepsy and Anticonvulsant Activity:
- This compound has been studied in combination with antiepileptic drugs to enhance their protective efficacy against maximal electroshock-induced convulsions .
- It potentiates the anticonvulsant action of carbamazepine, diphenylhydantoin, phenobarbital, and valproate .
- Combining this compound with valproate was superior to valproate alone regarding motor impairment, but not long-term memory impairment .
Analgesia and Morphine Tolerance:
- This compound enhances the analgesic and hypothermic actions of morphine in both nontolerant and morphine-tolerant mice .
- It can prevent the development of morphine tolerance when co-administered with morphine .
- The drug modulates the effects of morphine, potentially offering a way to manage pain more effectively .
Substance Dependence and Behavioral Sensitization:
- This compound can attenuate methamphetamine-induced behavioral sensitization .
- It disrupts the development phase of methamphetamine-induced behavioral sensitization, possibly through the PP2A/B - AKT cascade in the dorsal striatum .
Other Neurological Effects:
- LY235959 affects panic-like freezing and escape behaviors .
- It modulates stress responses, specifically autonomic and cardiovascular responses, via NMDA receptors in the insular cortex .
- The NMDA glutamatergic system in the paraventricular nucleus of the hypothalamus (PVN) may be involved in PICS-induced antinociception in rodents with NP conditions .
Study of Opioid Use Disorder
Mécanisme D'action
The mechanism of action of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, as an N-methyl-D-aspartate receptor antagonist, it prevents synaptic toxicity induced by amyloid-β, which is relevant in Alzheimer’s disease . The compound binds to the receptor, blocking the influx of calcium ions and thereby preventing excitotoxicity .
Comparaison Avec Des Composés Similaires
LY 235959 can be compared with other similar compounds, such as:
N-(Phosphonomethyl)iminodiacetic acid: This compound also contains a phosphonomethyl group and is used in similar applications.
N-(Phosphonomethyl)glycine:
The uniqueness of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonomethyl-containing compounds .
Activité Biologique
LY 235959 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. This compound has been extensively studied for its biological activity and therapeutic potential in various neurological disorders.
This compound selectively inhibits NMDA receptors, which are ionotropic glutamate receptors that mediate excitatory neurotransmission in the brain. By blocking these receptors, this compound can modulate neurotransmission and has been shown to have significant effects on behaviors associated with reward, pain modulation, and anxiety.
Key Findings from Research Studies
-
Effects on Nicotine Reward Pathways :
- This compound has been demonstrated to reverse nicotine-enhanced brain reward function in self-administration studies with rats. Doses ranging from 0.5 to 5 mg/kg effectively abolished the lowering of intracranial self-stimulation (ICSS) thresholds typically induced by nicotine, suggesting a shift in the hedonic valence from positive to negative at higher doses .
-
Anticonvulsant Properties :
- In studies evaluating the interaction of this compound with other antiepileptic drugs, it was found that this NMDA antagonist potentiated the anticonvulsant effects of drugs like valproate and carbamazepine without significantly affecting long-term memory. This suggests a potential therapeutic role in managing seizures with reduced cognitive side effects .
- Modulation of Pain Responses :
-
Impact on Cardiovascular Responses :
- Studies have shown that this compound administration can influence cardiovascular responses during stress, indicating its role in autonomic regulation. Specifically, microinjections into the insular cortex decreased baroreflex activity during restraint stress without affecting neuroendocrine responses .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study: Nicotine Dependence :
A study investigating the effects of this compound on nicotine self-administration revealed that systemic administration significantly reduced nicotine intake at low doses while not affecting food reinforcement behaviors at these doses. This suggests a targeted effect on nicotine dependence without general appetite suppression . -
Case Study: Neuropathic Pain Management :
In preclinical models, this compound was shown to modulate chronic neuropathic pain through its action on NMDA receptors, providing insights into its potential use as an analgesic agent in clinical settings .
Propriétés
IUPAC Name |
(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-QEYWKRMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929264, DTXSID101336227 | |
Record name | LY 274614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY 235959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-06-8, 136109-04-1 | |
Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY 274614 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 235959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 274614 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY 235959 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-235959 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.